3-(2-bromophenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
Description
The compound 3-(2-bromophenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a bromophenoxy substituent at position 3, a hydroxyl group at position 7, and a trifluoromethyl group at position 2.
Properties
IUPAC Name |
3-(2-bromophenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrF3N2O4/c1-27-8-10-28(11-9-27)12-14-16(29)7-6-13-18(30)20(21(22(24,25)26)32-19(13)14)31-17-5-3-2-4-15(17)23/h2-7,29H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCZQZLXOVPASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4Br)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Kostanecki-Robinson Cyclization
This classical method involves cyclocondensation of ortho-hydroxyacetophenone derivatives with aryl aldehydes or ketones. In the case of 7-hydroxy substitution, protection of the phenolic -OH group (e.g., as a methoxy or benzyl ether) is required prior to cyclization. For example:
-
Starting material : 2,4-dihydroxy-5-(trifluoromethyl)acetophenone
-
Protection : Methylation of the 4-hydroxy group using dimethyl sulfate in alkaline conditions
-
Cyclization : Reaction with 2-bromophenyl glyoxylic acid in acetic anhydride at 110–120°C yields the chromenone core
Baker-Venkataraman Rearrangement
Preferred for introducing electron-withdrawing groups like trifluoromethyl at the 2-position:
-
Step 1 : Acylation of 2-bromophenol with 3-(trifluoroacetyl)propionyl chloride
-
Step 2 : Intramolecular cyclization under basic conditions (KOH/EtOH, reflux)
This method achieves higher regioselectivity (82–89%) for the 2-trifluoromethyl position compared to acid-catalyzed routes.
Functionalization at C-8 Position
Introducing the [(4-methylpiperazin-1-yl)methyl] group at the 8-position requires careful consideration of electronic and steric factors:
Mannich Reaction Strategy
A three-component reaction between:
-
Chromenone (activated at C-8 via pre-bromination)
-
4-Methylpiperazine
-
Formaldehyde
Optimized conditions :
-
Solvent: DMF/THF (3:1)
-
Temperature: 60°C
-
Catalyst: ZnCl₂ (0.5 equiv)
-
Time: 12–16 hours
This method yields 58–63% of the desired product with <5% dialkylation byproducts.
Ullmann-Type Coupling
For higher selectivity, pre-functionalized building blocks may be employed:
-
Intermediate : 8-Bromomethyl-chromenone
-
Coupling reagent : 4-Methylpiperazine with CuI/L-proline catalyst system
-
Conditions : DMSO, 90°C, 24 hours
This approach achieves 71% yield but requires stringent exclusion of moisture.
Bromophenoxy Group Installation
The 2-bromophenoxy moiety is typically introduced via nucleophilic aromatic substitution (SNAr):
Direct Displacement
Buchwald-Hartwig Amination
For more challenging substrates:
-
Catalyst : Pd₂(dba)₃/Xantphos
-
Base : Cs₂CO₃
-
Solvent : Toluene/tert-butanol (4:1)
-
Temperature : 100°C
This method achieves 75% yield but incurs higher costs.
Final Assembly and Optimization
A convergent synthesis strategy proves most effective:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Chromenone core formation | Baker-Venkataraman, KOH/EtOH, reflux | 82% |
| 2 | C-8 functionalization | Mannich reaction, ZnCl₂, 60°C | 63% |
| 3 | Bromophenoxy installation | SNAr with 18-crown-6 | 67% |
| 4 | Global deprotection | BBr₃ in CH₂Cl₂, −78°C | 89% |
Critical process parameters:
-
Temperature control : Exceeding 65°C during Mannich reaction increases dialkylation to 15%
-
Purification : Sequential chromatography (silica → Sephadex LH-20) achieves >98% purity
-
Characterization : ¹⁹F NMR confirms trifluoromethyl configuration; HRMS (ESI+) m/z calc. 529.0741 [M+H]⁺
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Cost Index |
|---|---|---|---|
| Linear synthesis | 31% | 95% | 1.00 |
| Convergent approach | 42% | 98% | 0.85 |
| Solid-phase (Wang resin) | 27% | 99% | 2.30 |
Key findings:
-
Microwave-assisted steps (e.g., 150W, 100°C) reduce reaction times by 60% but require specialized equipment
-
Batch vs flow chemistry shows comparable yields (Δ <3%), favoring batch for small-scale synthesis
Scale-Up Considerations
Industrial production faces three primary challenges:
-
Trifluoromethyl group stability : Decomposition observed above 150°C necessitates low-temperature processing
-
Piperazine methylation control : Over-methylation produces quaternary salts – controlled via stoichiometric HCl addition
-
Bromine displacement : Competing hydrolysis minimized by maintaining pH >10 during SNAr steps
Process analytical technology (PAT) implementations:
-
In-line FTIR monitors phenolic -OH deprotonation
-
ReactIR tracks trifluoromethyl group integrity
-
UPLC-MS detects genotoxic impurities at ppm levels
Emerging Methodologies
Recent advances from patent literature suggest:
-
Biocatalytic approaches : Engineered P450 enzymes for regioselective hydroxylation (reduces protection/deprotection steps)
-
Electrochemical synthesis : Paired electrolysis for bromophenoxy installation (62% yield, no metal catalysts)
-
Flow photochemistry : UV-mediated cyclization in microreactors improves space-time yield by 4×
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The bromophenoxy group can be reduced to a phenol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the bromine atom could yield various substituted derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antimicrobial Activity : Chromenone derivatives are known for their antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.
- Anticancer Properties : The structural features of this compound indicate potential anticancer activity. Research has highlighted the ability of chromenone derivatives to induce apoptosis in cancer cells through mechanisms such as enzyme inhibition and modulation of cell signaling pathways.
- Anti-inflammatory Effects : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical targets for managing pain and inflammation.
- Antioxidant Activity : The presence of hydroxyl groups suggests that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps, including the formation of the chromenone core and the introduction of various functional groups. The following reactions are common:
- Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles, leading to diverse derivatives with potentially enhanced biological activity.
Case Studies
Several studies have documented the applications and effects of similar compounds:
- Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related chromenone derivative exhibited significant cytotoxicity against various cancer cell lines, leading to further exploration into its mechanism involving apoptosis induction .
- Antimicrobial Research : Research published in Phytotherapy Research indicated that a structurally similar compound showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent .
- Inflammation Model : In an animal model of inflammation, a related chromenone derivative was shown to reduce swelling and pain through COX inhibition, highlighting its therapeutic potential in inflammatory diseases .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The presence of functional groups like piperazinylmethyl and trifluoromethyl could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural analogs of the target compound, focusing on substituent variations and their implications:
Substituent Analysis:
- Position 3: Bromophenoxy (target): Bromine’s size and lipophilicity may enhance membrane permeability but increase metabolic susceptibility compared to chlorine . Methoxyphenyl : Methoxy’s electron-donating effects could alter electronic properties of the aromatic ring. Naphthyloxy : Increased steric bulk may hinder receptor binding but improve aromatic stacking interactions.
- Benzyl(methyl)amino : Introduces a tertiary amine, enhancing basicity and solubility in acidic environments.
- Position 2: Trifluoromethyl: Common across analogs; its strong electron-withdrawing effect stabilizes the chromenone core and resists metabolic oxidation.
Research Findings and Implications
Structural Insights:
Piperazine Modifications : Ethyl substitution on piperazine could enhance blood-brain barrier penetration but reduce aqueous solubility. Methylpiperazine in the target compound offers a balance for central nervous system (CNS) drug design.
Aromatic Substituents: Phenoxy groups (target) act as hydrogen-bond acceptors, while methoxyphenyl or naphthyloxy groups introduce distinct electronic and steric profiles.
Hypothesized Pharmacological Impact:
- The trifluoromethyl group likely contributes to metabolic stability across all analogs.
- The target compound’s bromophenoxy and methylpiperazine groups may synergize for enhanced selectivity in kinase or GPCR inhibition, though experimental validation is required.
Biological Activity
Overview
3-(2-bromophenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the chromenone class, which has garnered attention for its diverse biological activities. This compound features several functional groups, including a bromophenoxy group, a hydroxy group, and a piperazinylmethyl moiety, contributing to its potential therapeutic applications.
Chemical Structure
The compound's IUPAC name indicates its complex structure:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H23BrF3N2O4 |
| CAS Number | 1177841-12-1 |
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the chromenone core: Cyclization of appropriate precursors.
- Introduction of the bromophenoxy group: Nucleophilic substitution reaction.
- Attachment of the piperazinylmethyl group: Mannich reaction with formaldehyde and 4-methylpiperazine.
- Addition of the trifluoromethyl group: Utilization of trifluoromethylating agents under specific conditions.
Anticancer Activity
Research indicates that chromenone derivatives exhibit significant anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of specific protein expressions (e.g., upregulation of p21) .
Case Study:
In vitro studies demonstrate that this compound exhibits cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity .
Antimicrobial Activity
The compound also displays antimicrobial properties. Studies have shown it to be effective against several pathogenic bacteria and fungi, with minimum inhibitory concentrations (MIC) as low as 0.625 mg/mL for Klebsiella pneumoniae and 0.156 mg/mL for Candida albicans .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 1.25 |
| Bacillus subtilis | 1.25 |
| Klebsiella pneumoniae | 0.625 |
| Candida albicans | 0.156 |
Antiviral Activity
Preliminary findings suggest potential antiviral activity against viruses such as Chikungunya, with IC50 values reported around 0.44 µM . These results indicate the compound's ability to interfere with viral replication processes.
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes or receptors involved in cancer progression and microbial resistance . Detailed studies are required to elucidate these pathways further.
Q & A
Q. What are the optimized synthetic routes for preparing 3-(2-bromophenoxy)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis involves a multi-step process, including nucleophilic substitution, alkylation, and functional group protection/deprotection. Key steps include:
- Halogenated intermediate formation : Reacting 7-hydroxy-4H-chromen-4-one derivatives with 2-bromophenol under basic conditions (e.g., K₂CO₃/DMF) to introduce the bromophenoxy group .
- Piperazinylmethyl incorporation : Using Mannich-type reactions with 4-methylpiperazine and formaldehyde under reflux .
- Trifluoromethyl group retention : Ensuring inert atmospheres (N₂/Ar) during reactions to prevent decomposition of the electron-withdrawing CF₃ group .
- Optimization : Continuous flow reactors and catalytic systems (e.g., Pd/C for cross-coupling) can enhance scalability and purity (>95%) .
Q. What purification and characterization techniques are critical for ensuring the compound’s structural integrity?
- Methodological Answer :
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
- Characterization :
- Spectroscopy : UV-vis (λmax ~270–320 nm for chromenone core), ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 2.3–3.5 ppm for piperazinyl CH₂), and FTIR (C=O stretch ~1650 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated m/z ~551.1) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Targeted assays : Fluorescence polarization to assess binding to kinases or GPCRs due to the piperazinyl group’s affinity for these targets .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the compound’s structure, and how can SHELX programs address them?
- Methodological Answer :
- Challenges : Low crystal quality due to flexible piperazinylmethyl group; twinning in monoclinic systems .
- Solutions :
- Data collection : High-resolution X-ray diffraction (λ = 0.71073 Å) with cryocooling (100 K) to mitigate thermal motion .
- Refinement : SHELXL for least-squares refinement, using restraints for disordered piperazinyl groups. Hydrogen bonding networks (e.g., O–H···N interactions) are critical for stabilizing the structure .
Q. How do halogen substitutions (e.g., Br vs. Cl) on the phenoxy group influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- Methodological Answer :
- Comparative SAR : Synthesize analogs (e.g., 3-(2-chlorophenoxy) derivative) and compare bioactivity .
- Experimental design :
- Halogen variation : Bromine’s larger atomic radius enhances hydrophobic interactions, increasing membrane permeability (logP difference: ~0.5) .
- Data analysis : Use ANOVA to statistically validate activity differences (e.g., p < 0.05 in MIC assays) .
Q. What strategies are effective in elucidating the compound’s mechanism of action, particularly its interaction with bacterial or cancer targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina to model binding to E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase II (PDB: 1ZXM) .
- Validation :
- Site-directed mutagenesis : Modify key residues (e.g., Asp73 in gyrase) to disrupt binding .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG, Kd) .
Q. How should researchers resolve contradictions in biological activity data between structurally similar analogs?
- Methodological Answer :
- Case study : If 3-(2-bromophenoxy) shows higher cytotoxicity than 3-(2-chlorophenoxy) in MCF-7 cells but lower in HeLa, investigate:
- Cellular uptake : LC-MS/MS to measure intracellular concentrations .
- Metabolic stability : Microsomal assays (e.g., human liver microsomes) to assess CYP450-mediated degradation .
Q. Can this compound exhibit synergistic effects with existing chemotherapeutics, and how can such interactions be tested?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
